![molecular formula C22H23NO4 B2517597 1-({[(9H-フルオレン-9-イル)メトキシ]カルボニル}(メチル)アミノ)シクロペンタン-1-カルボン酸 CAS No. 1694050-88-8](/img/structure/B2517597.png)

1-({[(9H-フルオレン-9-イル)メトキシ]カルボニル}(メチル)アミノ)シクロペンタン-1-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

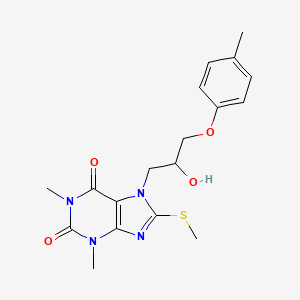

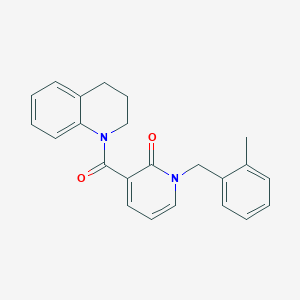

The compound "1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid" is a derivative of amino acids with a fluorenyl-9-methoxycarbonyl (Fmoc) protective group. This class of compounds has been found to possess anti-inflammatory activity, with specific members showing effectiveness against conditions where activated T lymphocytes or leukocyte infiltration are implicated .

Synthesis Analysis

The synthesis of related cyclopentane amino acid derivatives has been achieved through various methods. For instance, the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, was completed in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality. Key steps included sequential aldol-based carbon-carbon bond-forming reactions . Another synthesis approach for 1-aminocyclopentane-1,2,4-tricarboxylic acids involved Diels–Alder reactions followed by oxidative cleavage to ensure proper stereochemistry, starting from asymmetrically synthesized exo- and endo-2-amino-norbornene-2-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by their rigid cyclopentane ring, which can influence the biological activity of the compound. The stereochemistry of these molecules is crucial, as it can affect their interaction with biological targets. For example, the synthesis of diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids resulted in compounds with different spatial arrangements of the carbonyl groups, which could lead to variations in their biological activities .

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions, including aldol condensations and Diels–Alder reactions, as part of their synthesis. The cyclopentane-1,3-dione moiety has been identified as a novel isostere for the carboxylic acid functional group, suggesting that it can participate in reactions typical of carboxylic acids . The presence of the Fmoc group in the compound of interest indicates that it can be used in peptide synthesis, where the Fmoc group serves as a protective group for the amino function during the coupling of amino acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as acidity and lipophilicity, can be tuned for specific applications. Cyclopentane-1,3-diones, for example, exhibit pKa values similar to carboxylic acids, making them suitable isosteres. These properties are essential for the design of potent drug candidates, as demonstrated by the synthesis of thromboxane A2 receptor antagonists using the cyclopentane-1,3-dione isostere . The anti-inflammatory activity of N-(fluorenyl-9-methoxycarbonyl) amino acids is not due to general myelotoxicity, as these compounds do not alter bone marrow progenitor numbers or inhibit several white cell functions in vitro .

科学的研究の応用

- Fmocアミノ酸アジド: 対応する保護アミノ酸とアジ化ナトリウム(NaN₃)から出発して、イソブチルオキシカルボニルクロリド(IBC-Cl)を用いた混合酸無水物法または酸クロリド法によってFmocアミノ酸アジドの合成が達成されています。 これらのFmocアミノ酸アジドは室温で安定であり、ペプチド合成におけるカップリング剤として役立ちます .

ペプチド合成

分析化学

作用機序

Mode of Action

It is known that the compound is stable at room temperature and has a long shelf-life . It is also used as a coupling agent in peptide synthesis , indicating that it may interact with its targets to facilitate the formation of peptide bonds.

Result of Action

It is known that the compound is stable at room temperature and has a long shelf-life , which may influence its effects.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be resistant to environmental changes.

特性

IUPAC Name |

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-23(22(20(24)25)12-6-7-13-22)21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWDCWQXGVLUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCCC4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)

![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)

![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)

![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)

![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)